molecular formula C22H17FN2O5 B5172530 methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate

methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate

Cat. No.: B5172530
M. Wt: 408.4 g/mol
InChI Key: GZRBCPLVSYIZGD-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate, also known as MFAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFAB is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting various enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. Additionally, it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate. One area of research is the development of this compound as a potential drug candidate for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound and its effects on various enzymes and proteins. Additionally, future research could focus on improving the synthesis method of this compound and developing new derivatives of the compound with improved properties and effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties and has been used as a potential drug candidate for the treatment of various diseases. This compound has several advantages for lab experiments, but it also has some limitations. Future research on this compound could focus on developing new derivatives of the compound and studying its mechanism of action and effects on various enzymes and proteins.

Synthesis Methods

Methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. The reaction involves the reaction of 3-amino benzoic acid with 4-fluoro benzaldehyde and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then refluxed in methanol, and the resulting product is purified using column chromatography. The purity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been used as a tool in biological research to study the mechanism of action of various proteins and enzymes.

Properties

IUPAC Name

methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O5/c1-29-22(28)15-4-2-5-17(13-15)24-20(26)18(12-14-7-9-16(23)10-8-14)25-21(27)19-6-3-11-30-19/h2-13H,1H3,(H,24,26)(H,25,27)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRBCPLVSYIZGD-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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